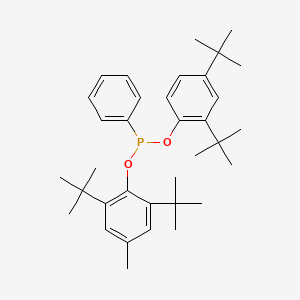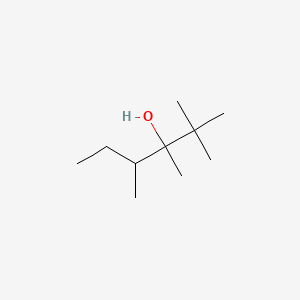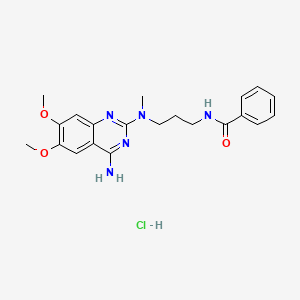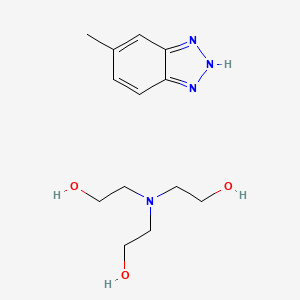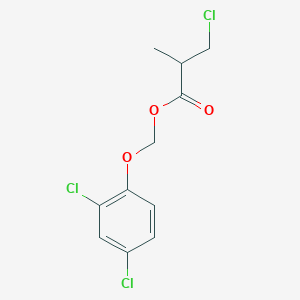![molecular formula C10H17ClO3P+ B14468480 {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium CAS No. 65747-52-6](/img/structure/B14468480.png)
{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is a complex organophosphorus compound It features a cyclohexyl ring substituted with an acetyloxy group and an ethyl chain, which is further bonded to a chlorooxophosphanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which is achieved by the acylation of cyclohexanol with acetic anhydride to form 1-(Acetyloxy)cyclohexane.
Ethylation: The next step is the ethylation of the acetyloxycyclohexane using ethyl bromide in the presence of a strong base like sodium hydride.
Phosphorylation: The final step involves the introduction of the chlorooxophosphanium group. This is typically done by reacting the ethylated intermediate with phosphorus trichloride and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming various oxides.
Reduction: Reduction reactions can convert the chlorooxophosphanium group to a phosphine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The chlorooxophosphanium group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[1-(Acetyloxy)cyclohexyl]ethyl}(bromo)oxophosphanium
- {2-[1-(Acetyloxy)cyclohexyl]ethyl}(iodo)oxophosphanium
- {2-[1-(Acetyloxy)cyclohexyl]ethyl}(fluoro)oxophosphanium
Uniqueness
{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is unique due to its specific chloro substitution, which imparts distinct reactivity and interaction profiles compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability.
Eigenschaften
CAS-Nummer |
65747-52-6 |
|---|---|
Molekularformel |
C10H17ClO3P+ |
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
2-(1-acetyloxycyclohexyl)ethyl-chloro-oxophosphanium |
InChI |
InChI=1S/C10H17ClO3P/c1-9(12)14-10(7-8-15(11)13)5-3-2-4-6-10/h2-8H2,1H3/q+1 |
InChI-Schlüssel |
DSSQIYAYUFCUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCCCC1)CC[P+](=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


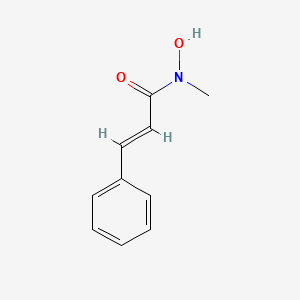
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

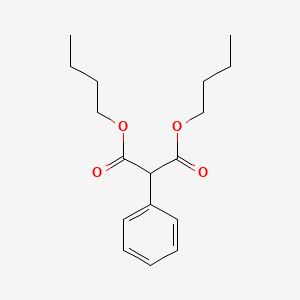
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
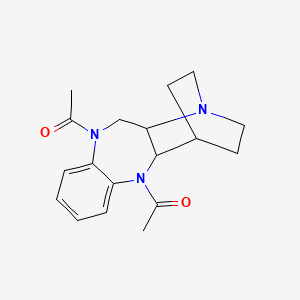
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
